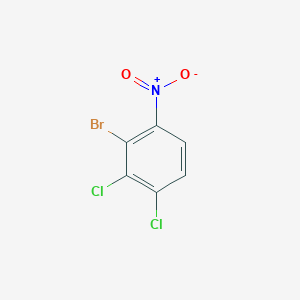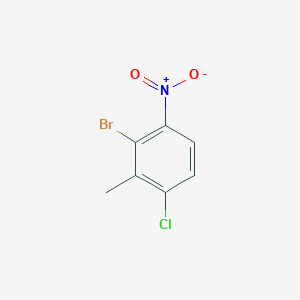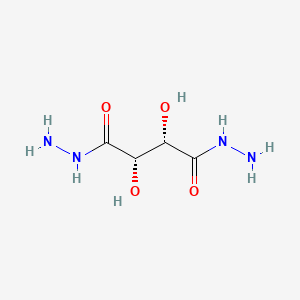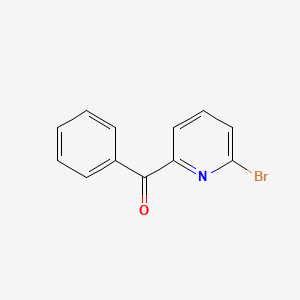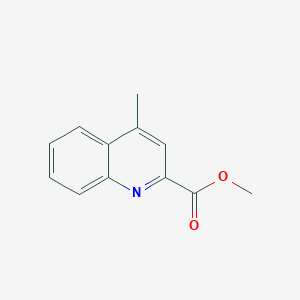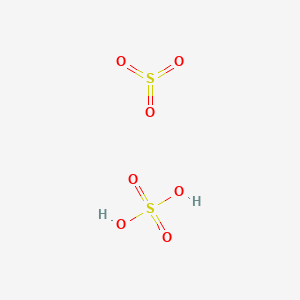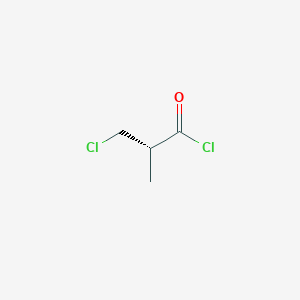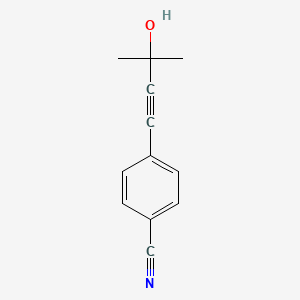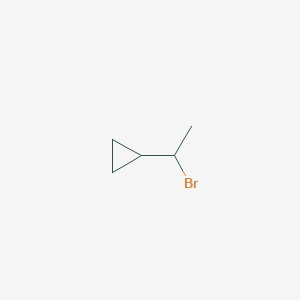![molecular formula C11H14O3 B3057459 2-{[(4-Methoxybenzyl)oxy]methyl}oxirane CAS No. 80910-01-6](/img/structure/B3057459.png)
2-{[(4-Methoxybenzyl)oxy]methyl}oxirane
Übersicht
Beschreibung
2-{[(4-Methoxybenzyl)oxy]methyl}oxirane is a chemical compound with the molecular formula C11H14O3 . It is also known by several other names such as Glycidyl p-methoxybenzyl ether .
Synthesis Analysis
The synthesis of 2-{[(4-Methoxybenzyl)oxy]methyl}oxirane involves the use of 4-methoxybenzyl alcohol in the presence of a copper catalyst . The use of diethyl ether with dichloromethane as a co-solvent has been shown to be the optimal medium for the transformation, leading to the rapid formation of the PMB ester .Molecular Structure Analysis
The molecular structure of 2-{[(4-Methoxybenzyl)oxy]methyl}oxirane is characterized by a three-membered cyclic ether (oxirane) attached to a methoxybenzyl group . The InChI code for this compound isInChI=1S/C11H14O3/c1-12-10-4-2-9 (3-5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of 2-{[(4-Methoxybenzyl)oxy]methyl}oxirane is 194.23 g/mol . It has a topological polar surface area of 31 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
Fragrance Chemistry
The study of hydroxyether derivatives of Methyl Eugenol, including compounds related to 2-{[(4-Methoxybenzyl)oxy]methyl}oxirane, has revealed interesting insights into fragrance chemistry. For instance, the odour characteristic of 2-(4-ethyl-3-methoxybenzyl)oxirane, a derivative, was found to be floral, fresh, slightly lime, and sweet, differing significantly from other derivatives. This research highlights how structural modification, like double bond substitution and functional alteration, can significantly change the perceived odour of methyl eugenol derivatives, enhancing odour potency (Okopi & Affiku, 2020).
Chemical Synthesis and Isomerization
A study on the isomerization of oxirane, including molecules similar to 2-{[(4-Methoxybenzyl)oxy]methyl}oxirane, showed that the unimolecular C-C bond rupture in oxirane is favored over C-O rupture. This research provides insights into the stable structures of different oxirane isomers and their corresponding ions, crucial for understanding the chemical behavior of these compounds (Wesdemiotis, Leyh, Fura & McLafferty, 1990).
Antioxidant and Antilipase Activities
Another study explored the antioxidant and antilipase activities of Methyl Chavicol and its analogue 2-[(4-methoxyphenyl)methyl]oxirane (MPMO). It found that MPMO demonstrated significant inhibition of the DPPH free radical and lipid peroxidation, indicating its potential as a molecular target for treating diseases associated with oxidative damage and lipid metabolism (Santos et al., 2018).
Polymer Chemistry
The ring-opening polymerization of a 2,3-disubstituted oxirane, including compounds like 2-{[(4-Methoxybenzyl)oxy]methyl}oxirane, was studied to develop polymers with potential ICT interactions and a carbonyl–aromatic π-stacked structure. This research contributes to the development of polymers with unique properties and potential applications in various fields (Merlani et al., 2015).
Corrosion Inhibition
A study on the adsorption and anticorrosive behavior of aromatic epoxy monomers, including derivatives of 2-{[(4-Methoxybenzyl)oxy]methyl}oxirane, on carbon steel in acidic solutions, revealed that these compounds are effective corrosion inhibitors. This finding is significant for industrial applications, especially in the protection of metals in corrosive environments (Dagdag et al., 2019).
Antimicrobial Activity
Research on the enzymatic synthesis of oligomer analogues of medicinal biopolymers from Comfrey and other Boraginaceae family species, including derivatives of 2-{[(4-Methoxybenzyl)oxy]methyl}oxirane, demonstrated promising antimicrobial activity against pathogenic strains. This study opens avenues for new synthetic analogues with potential medicinal applications (Merlani et al., 2022).
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-10-4-2-9(3-5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWVSLBMMUDNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378874 | |
| Record name | 2-{[(4-methoxybenzyl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane | |
CAS RN |
80910-01-6 | |
| Record name | Glycidyl p-methoxybenzyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80910-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(4-methoxybenzyl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

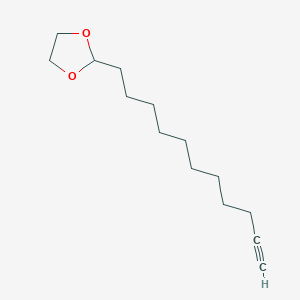
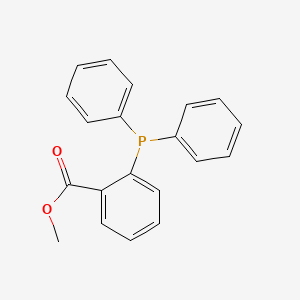

![Diethyl N-{2-chloro-4-[(prop-2-yn-1-yl)amino]benzoyl}-L-glutamate](/img/structure/B3057381.png)
